molecular formula C9H7Br2FO B12853172 2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one

2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one

Cat. No.: B12853172
M. Wt: 309.96 g/mol
InChI Key: IDLKFIBLUABZAO-UHFFFAOYSA-N
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Description

2,5’-Dibromo-2’-fluoropropiophenone is an organofluorine compound known for its unique chemical structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of bromine and fluorine atoms attached to a propiophenone backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5’-Dibromo-2’-fluoropropiophenone typically involves the bromination and fluorination of propiophenone derivatives. One common method includes the use of dibromination reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of 2,5’-Dibromo-2’-fluoropropiophenone often employs large-scale bromination and fluorination processes. These methods utilize efficient brominating agents like oxalyl bromide and fluorinating agents to achieve the desired compound. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5’-Dibromo-2’-fluoropropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Reagents like DBDMH and oxalyl bromide are commonly used.

    Fluorination: Fluorinating agents such as Selectfluor are employed.

    Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted propiophenone derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

2,5’-Dibromo-2’-fluoropropiophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5’-Dibromo-2’-fluoropropiophenone involves its reactivity towards various nucleophiles and electrophiles. The bromine and fluorine atoms enhance the compound’s electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5’-Dibromo-2’-fluoropropiophenone is unique due to its specific substitution pattern on the propiophenone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C9H7Br2FO

Molecular Weight

309.96 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3

InChI Key

IDLKFIBLUABZAO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)Br)F)Br

Origin of Product

United States

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